![molecular formula C8H7BrF2 B3094074 5-Bromo-2-(difluoromethyl)toluene CAS No. 1254034-33-7](/img/structure/B3094074.png)
5-Bromo-2-(difluoromethyl)toluene
Overview
Description
Synthesis Analysis
While specific synthesis methods for “5-Bromo-2-(difluoromethyl)toluene” were not found in the search results, similar compounds have been synthesized using various methods. For example, the Shanghai Institute of Pharmaceutical Industry developed a synthetic method for pexidartinib that begins with 5-bromo-N-(4-methoxybenzyl)pyridine-2-amine and involves a central tandem Tsuji–Trost reaction and Heck coupling .Molecular Structure Analysis
The molecular structure of “5-Bromo-2-(difluoromethyl)toluene” consists of a benzene ring with bromine and difluoromethyl groups attached. The InChI code for this compound is 1S/C8H6BrF2/c1-5-4-6(9)2-3-7(5)13-8(10,11)12/h1-3,6H .Scientific Research Applications
Electronic Absorption Spectra Studies
5-Bromo-2-(difluoromethyl)toluene has been a subject of interest in the study of absorption spectra in the ultraviolet region. Investigations have been conducted to understand the band systems and transitions associated with bromo-fluoro toluenes, which include compounds similar to 5-Bromo-2-(difluoromethyl)toluene (Dwivedi & Sharma, 1974).
Catalytic Applications in Organic Synthesis
Research has shown the utility of similar bromo-fluoro toluene compounds in catalyzing important reactions in organic synthesis. For instance, studies have highlighted their role in facilitating the aromatization of aromatic enynes via ruthenium-catalyzed processes, which is crucial in organic compound synthesis (Shen et al., 2003).
Extraction Kinetics and Complexation Studies
Compounds related to 5-Bromo-2-(difluoromethyl)toluene have been used in studies focusing on the extraction kinetics of metals like palladium and nickel. These studies explore the complexation kinetics and extraction mechanisms, providing insights into the interfacial behavior and reactivity of such compounds (Ohashi et al., 1998) (Watarai et al., 1997).
Mechanism of Action
Target of Action
Compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the context of SM cross-coupling reactions, the compound may interact with its targets through a process of oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s worth noting that difluoromethylation processes based on x–cf2h bond formation where x is c (sp), c (sp2), c (sp3), o, n or s, have been studied extensively .
Pharmacokinetics
The compound’s molecular weight (20800) and physical properties (solid form, melting point 25-30 °C) suggest it may have certain bioavailability characteristics .
Result of Action
Compounds containing trifluoromethyl groups have been found in numerous fda-approved drugs, exhibiting various pharmacological activities .
Action Environment
The action, efficacy, and stability of 5-Bromo-2-(difluoromethyl)toluene can be influenced by various environmental factors. For instance, the success of SM cross-coupling reactions, in which similar compounds are used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
properties
IUPAC Name |
4-bromo-1-(difluoromethyl)-2-methylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4,8H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBYICKYTASGBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201265940 | |
Record name | 4-Bromo-1-(difluoromethyl)-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201265940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-(difluoromethyl)-2-methylbenzene | |
CAS RN |
1254034-33-7 | |
Record name | 4-Bromo-1-(difluoromethyl)-2-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1254034-33-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-1-(difluoromethyl)-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201265940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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